molecular formula C16H14N4O2 B11526711 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11526711
M. Wt: 294.31 g/mol
InChI Key: BZGSKAHRQJUXTK-RQZCQDPDSA-N
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Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in inorganic chemistry.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-18-13-7-6-11(8-14(13)19-10)16(22)20-17-9-12-4-2-3-5-15(12)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

BZGSKAHRQJUXTK-RQZCQDPDSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NN=CC3=CC=CC=C3O

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-1H-1,3-benzodiazole-6-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1H-1,3-BENZODIAZOLE-6-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

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